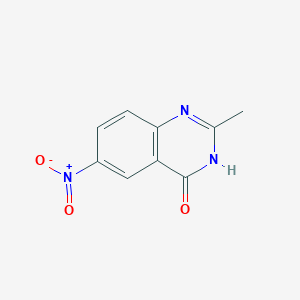

2-Methyl-6-nitro-3H-quinazolin-4-one

Overview

Description

2-Methyl-6-nitro-3H-quinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a nitro group at the 6-position and a methyl group at the 2-position of the quinazolinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one typically involves the nitration of 2-methylquinazolin-4(3H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., ethanol, dimethylformamide).

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Major Products Formed

Reduction: 2-methyl-6-aminoquinazolin-4(3H)-one.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Oxidation: 2-carboxy-6-nitroquinazolin-4(3H)-one.

Scientific Research Applications

2-Methyl-6-nitro-3H-quinazolin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-3H-quinazolin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

2-methylquinazolin-4(3H)-one: Lacks the nitro group at the 6-position, resulting in different chemical and biological properties.

6-nitroquinazolin-4(3H)-one:

2-methyl-4(3H)-quinazolinone: Similar structure but without the nitro group, leading to different chemical behavior.

Uniqueness

2-Methyl-6-nitro-3H-quinazolin-4-one is unique due to the presence of both a nitro group and a methyl group on the quinazolinone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

2-Methyl-6-nitro-3H-quinazolin-4-one is a heterocyclic organic compound belonging to the quinazolinone family, notable for its diverse biological activities. This compound has been studied for its potential applications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of a nitro group at the 6-position and a methyl group at the 2-position, contribute to its biological activity and make it a subject of interest in medicinal chemistry.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_9H_8N_2O_3

- Molecular Weight : 192.17 g/mol

- CAS Number : 24688-36-6

The compound exhibits a range of chemical properties that facilitate its interaction with biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, influencing various biological pathways.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated varying degrees of inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

The compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound across several cancer cell lines. Notably, it was tested against MCF-7 (breast cancer), HT-29 (colorectal cancer), and PC-3 (prostate cancer) cell lines. The results indicated substantial cytotoxic effects:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 96.19 ± 5.39 |

| HT-29 | 99.02 ± 5.09 |

| PC-3 | 121.55 ± 1.41 |

These findings suggest that the compound may serve as a lead candidate for developing novel anticancer therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of quinazolinones, including this compound, have also been documented. The mechanism primarily involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The compound's ability to inhibit COX enzymes positions it as a potential therapeutic agent for inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that inhibit key enzymes involved in cancer and inflammation.

- Receptor Interaction : The compound may modulate receptor activities related to cell proliferation and apoptosis.

- Nucleic Acid Interaction : Potential interactions with DNA or RNA could lead to altered gene expression profiles associated with cancer progression.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of quinazolinones to enhance their biological activity:

- Synthesis of Derivatives : A series of new quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating improved activity compared to the parent compound.

- Combination Therapies : Investigations into combination therapies involving quinazolinones and other agents have shown synergistic effects in inhibiting tumor growth, highlighting the importance of multi-target approaches in cancer treatment .

Properties

IUPAC Name |

2-methyl-6-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-5-10-8-3-2-6(12(14)15)4-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHXAPYAFDFUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279948 | |

| Record name | 2-methyl-6-nitroquinazolin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24688-36-6 | |

| Record name | 24688-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-6-nitroquinazolin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-methyl-6-nitroquinazolin-4(3H)-one a good starting point for developing novel anti-cancer agents?

A1: 2-methyl-6-nitroquinazolin-4(3H)-one serves as a versatile building block for synthesizing diverse bis-quinazolinone derivatives. [] The presence of the nitro group and the halogen substituents allows for various chemical modifications, enabling the exploration of structure-activity relationships and the development of compounds with enhanced potency and selectivity towards specific cancer cell lines.

Q2: What are the advantages of using deep eutectic solvents (DES) in the synthesis of 2-methyl-6-nitroquinazolin-4(3H)-one derivatives as potential anti-cancer agents?

A2: Utilizing DES in the synthesis of these derivatives offers several benefits: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.